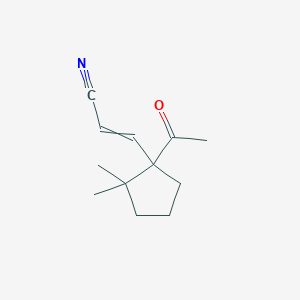
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile is an organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with an acetyl group and a nitrile group attached to a propenyl chain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Acetyl Group: The acetyl group is introduced via acetylation reactions, often using acetic anhydride or acetyl chloride in the presence of a catalyst.
Attachment of the Propenyl Chain: The propenyl chain is attached through alkylation reactions, where the cyclopentyl ring is treated with a suitable alkylating agent.
Formation of the Nitrile Group: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: The nitrile group can form interactions with active sites of enzymes, potentially inhibiting their activity.
Pathway Modulation: The compound may modulate biochemical pathways by altering the activity of key enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(1-Acetylcyclopentyl)prop-2-enenitrile: Lacks the dimethyl substitution on the cyclopentyl ring.
3-(1-Acetyl-2-methylcyclopentyl)prop-2-enenitrile: Has only one methyl group on the cyclopentyl ring.
Uniqueness
3-(1-Acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile is unique due to the presence of two methyl groups on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability and specificity in certain reactions.
Properties
CAS No. |
99557-57-0 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(1-acetyl-2,2-dimethylcyclopentyl)prop-2-enenitrile |
InChI |
InChI=1S/C12H17NO/c1-10(14)12(8-5-9-13)7-4-6-11(12,2)3/h5,8H,4,6-7H2,1-3H3 |
InChI Key |
NHICIMMXBBYAFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCC1(C)C)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















